3-(2-Ethylhexyl)pyrrolidine
Overview
Description
3-(2-Ethylhexyl)pyrrolidine is a chemical compound belonging to the class of pyrrolidines. It is characterized by a pyrrolidine ring substituted with a 2-ethylhexyl group. This compound is of interest in various fields such as medicinal chemistry, environmental research, and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets . The five-membered pyrrolidine ring is a common feature in many biologically active compounds, and it contributes to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a variety of ways . For instance, the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in a variety of biochemical pathways . For example, natural tetramates, which contain a pyrrolidine-2,4-dione moiety, are biosynthesized by hybrid multimodular polyketide synthase (PKS) and nonribosomal peptide synthetases (NRPS) machineries .
Result of Action
Pyrrolidine derivatives are known to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The physical and chemical attributes of similar compounds have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Biochemical Analysis
Biochemical Properties
3-(2-Ethylhexyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrolidine derivatives have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities . The interactions of this compound with these biomolecules are primarily through binding to active sites or allosteric sites, leading to inhibition or activation of enzymatic activities. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been reported to induce apoptotic cell death in cancer cells and exert antiproliferative effects in various cell lines . The compound’s impact on cell signaling pathways includes the modulation of key signaling molecules, such as kinases and transcription factors, which can alter gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, pyrrolidine derivatives have been shown to inhibit carbonic anhydrase isoenzymes, which are involved in various physiological processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can exhibit time-dependent changes in their biological activities, including stability and degradation . Long-term exposure to this compound may lead to cumulative effects on cellular processes, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects. For example, pyrrolidine derivatives have been reported to cause renal injuries and neurotoxicity in experimental animals at high doses . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Pyrrolidine derivatives have been shown to influence metabolic pathways related to energy production, detoxification, and biosynthesis . The compound’s effects on metabolic pathways can lead to changes in cellular energy balance and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its biological activity. For instance, pyrrolidine derivatives have been shown to interact with transporters that facilitate their uptake and distribution within cells . Understanding the transport and distribution mechanisms is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, pyrrolidine derivatives have been shown to localize in the cytoplasm, nucleus, and other cellular compartments . The subcellular localization can affect the compound’s interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylhexyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethylhexylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylhexyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
3-(2-Ethylhexyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the 2-ethylhexyl substitution.
Pyrrolidine-2,5-dione: A related compound with a dione functional group.
Uniqueness
3-(2-Ethylhexyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The 2-ethylhexyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .
Properties
IUPAC Name |
3-(2-ethylhexyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-3-5-6-11(4-2)9-12-7-8-13-10-12/h11-13H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZDGGKMKGOWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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